2-[4-(4-Fluorobenzyl)piperazino]-1-morpholino-1-ethanone
Description
2-[4-(4-Fluorobenzyl)piperazino]-1-morpholino-1-ethanone is a synthetic compound featuring a piperazine core substituted with a 4-fluorobenzyl group and a morpholino ethanone moiety. This structure combines aromatic fluorination, a piperazine linker, and a morpholine ring, which collectively influence its physicochemical and pharmacological properties. Fluorination enhances metabolic stability and lipophilicity, while the morpholine group may improve solubility and hydrogen-bonding capacity .
Properties
IUPAC Name |
2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O2/c18-16-3-1-15(2-4-16)13-19-5-7-20(8-6-19)14-17(22)21-9-11-23-12-10-21/h1-4H,5-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSXIUGVSQLKGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)CC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(4-Fluorobenzyl)piperazino]-1-morpholino-1-ethanone typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-fluorobenzyl chloride with piperazine to form 4-(4-fluorobenzyl)piperazine. This intermediate is then reacted with morpholine and an appropriate acylating agent to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
2-[4-(4-Fluorobenzyl)piperazino]-1-morpholino-1-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-[4-(4-Fluorobenzyl)piperazino]-1-morpholino-1-ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(4-Fluorobenzyl)piperazino]-1-morpholino-1-ethanone involves its interaction with specific molecular targets. The fluorobenzyl group may facilitate binding to certain receptors or enzymes, while the piperazine and morpholine rings contribute to the compound’s overall stability and bioavailability. The exact pathways and targets are still under investigation, but it is believed to modulate neurotransmitter systems in the brain .
Comparison with Similar Compounds
Key Structural Features and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the benzyl group, piperazine linker, or terminal functional groups. Below is a comparative analysis of notable analogs:
Pharmacological and Physicochemical Properties
- Lipophilicity and Solubility: The target compound’s 4-fluorobenzyl group provides moderate lipophilicity (logP ~2.5), balancing membrane permeability and aqueous solubility.
- Receptor Binding: Docking studies (e.g., GOLD algorithm) suggest that fluorinated benzyl groups enhance interactions with hydrophobic pockets in target proteins, such as serotonin or dopamine receptors . The morpholino group’s oxygen atoms may form hydrogen bonds, improving selectivity compared to phenyl-substituted analogs .
- Metabolic Stability: Fluorination at the benzyl position reduces susceptibility to oxidative metabolism, extending half-life relative to non-fluorinated analogs .
Biological Activity
The compound 2-[4-(4-fluorobenzyl)piperazino]-1-morpholino-1-ethanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure incorporates a piperazine ring, a morpholine moiety, and a fluorobenzyl group, which are key to its biological activity.
The primary mechanism of action for this compound involves the inhibition of the enzyme tyrosinase (TYR) . Tyrosinase is crucial in the biosynthesis of melanin and is a target for compounds aimed at treating hyperpigmentation disorders.
Inhibition Studies
In vitro studies have demonstrated that this compound acts as a competitive inhibitor of tyrosinase derived from Agaricus bisporus. The IC50 value, which indicates the concentration required to inhibit 50% of enzyme activity, was found to be significantly lower than that of traditional inhibitors like kojic acid:
| Compound | IC50 (μM) |
|---|---|
| This compound | 0.18 |
| Kojic Acid | 17.76 |
These findings suggest that the compound exhibits potent inhibitory activity with minimal cytotoxic effects on B16F10 melanoma cells, making it a promising candidate for further development in dermatological applications .
Biological Activity Overview
The biological activities associated with this compound include:
- Antimelanogenic Effects : Demonstrated through in vitro assays where the compound reduced melanin production without cytotoxicity.
- Enzyme Inhibition : Particularly effective against tyrosinase, making it relevant for cosmetic and therapeutic formulations targeting pigmentation disorders.
Case Studies and Research Findings
Several studies have investigated variations of piperazine derivatives similar to this compound. For instance:
- Study on Derivatives : A series of derivatives featuring the 4-fluorobenzylpiperazine fragment were synthesized and tested for their inhibitory effects on tyrosinase. Compounds exhibited varying degrees of inhibition, with structural modifications leading to enhanced activity .
- Comparative Analysis : In comparative studies with other known inhibitors, the synthesized compounds showed improved potency against tyrosinase, indicating that modifications to the piperazine structure can lead to significant enhancements in biological activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[4-(4-Fluorobenzyl)piperazino]-1-morpholino-1-ethanone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as 1-(4-fluorobenzyl)piperazine. Key steps include coupling reactions between morpholine derivatives and activated carbonyl groups (e.g., using chloroacetyl chloride). Reaction optimization includes:
- Temperature control : Maintaining 0–5°C during acyl chloride addition to minimize side reactions .
- Solvent selection : Dichloromethane (DCM) or acetonitrile is preferred for solubility and stability .
- Catalysts : Potassium carbonate or triethylamine aids in deprotonation and accelerates coupling .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent connectivity (e.g., fluorobenzyl protons at δ 7.00–7.32 ppm, morpholine protons at δ 3.22–3.82 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 363.18) .
- X-ray Crystallography : Monoclinic/orthorhombic crystal systems (e.g., space group P222) reveal bond angles and torsional strain .
- Infrared (IR) Spectroscopy : Carbonyl stretch (~1680 cm) and C-F vibrations (~1220 cm) confirm functional groups .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or HPLC. Piperazine derivatives often require co-solvents (e.g., 0.1% Tween-80) for aqueous compatibility .
- Stability : Incubate at 37°C in assay buffers and analyze degradation via LC-MS over 24–72 hours. Fluorinated analogs show improved metabolic stability compared to non-halogenated derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?
- Methodological Answer :
- Core Modifications : Replace morpholine with thiomorpholine to evaluate electron-donating effects on target binding .
- Substituent Analysis : Compare 4-fluorobenzyl vs. 3-fluorobenzyl groups to assess positional effects on receptor affinity (e.g., via radioligand displacement assays) .
- Bioisosteric Replacement : Substitute the ethanone moiety with a sulfone or amide to modulate pharmacokinetic properties .
- Data-Driven Design : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin receptors (5-HT) or kinases .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC values)?
- Methodological Answer :
- Assay Standardization : Replicate studies under identical conditions (e.g., cell line: HEK293 vs. SH-SY5Y; ATP concentration: 10 µM vs. 100 µM) .
- Orthogonal Validation : Confirm activity via multiple assays (e.g., fluorescence polarization for binding, Western blot for downstream signaling) .
- Meta-Analysis : Compare structural analogs (e.g., bromophenoxy vs. methoxyphenoxy derivatives) to identify trends in potency discrepancies .
Q. How can researchers identify and validate novel biological targets for this compound?
- Methodological Answer :
- Target Fishing : Use chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS) to isolate binding proteins from cell lysates .
- CRISPR-Cas9 Screening : Knock out candidate targets (e.g., GPCRs, kinases) in cell viability assays to confirm functional relevance .
- Animal Models : Test target engagement in vivo via microdialysis (for CNS targets) or PET imaging with radiolabeled analogs (e.g., F-fluorobenzyl derivatives) .
Q. What computational methods improve pharmacokinetic optimization (e.g., blood-brain barrier penetration)?
- Methodological Answer :
- ADMET Prediction : Use QSAR models (e.g., SwissADME) to predict logP (target ≤3.5 for CNS penetration), polar surface area (≤90 Å), and P-glycoprotein substrate likelihood .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS to identify vulnerable sites for deuteration or fluorination .
- Solubility Enhancement : Co-crystallize with cyclodextrins or formulate as nanocrystals to improve bioavailability .
Key Research Gaps and Recommendations
- Mechanistic Studies : Elucidate off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler) .
- Toxicology : Conduct Ames tests and hERG channel inhibition assays to prioritize lead compounds .
- Collaborative Data Repositories : Share synthetic protocols and assay data in platforms like ChEMBL or PubChem to minimize redundancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
